![molecular formula C12H12N2O5 B1305630 4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid](/img/structure/B1305630.png)
4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid is a complex organic compound with the molecular formula C12H14N2O5. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its structure features a but-2-enoic acid backbone with a phenoxyacetohydrazido substituent, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of glyoxylic acid with appropriate methyl ketone derivatives under microwave-assisted conditions. This method provides moderate to excellent yields depending on the nature of the substituents . For aryl derivatives, tosic acid is used as a catalyst, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The phenoxyacetohydrazido group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenyl-but-2-enoic acid: This compound has a similar structure but lacks the phenoxyacetohydrazido group.
4-Oxo-4-(4-phenoxy-phenyl)-but-2-enoic acid: This compound features a phenoxy group attached to a phenyl ring.
4-Oxo-4-phenyl-butyric acid: This compound has a butyric acid backbone with a phenyl substituent.
Uniqueness
4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid is unique due to its phenoxyacetohydrazido group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12N2O5 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid |
InChI |
InChI=1S/C12H12N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15)(H,14,16)(H,17,18) |
InChI Key |
DCHBFTOEYSPLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



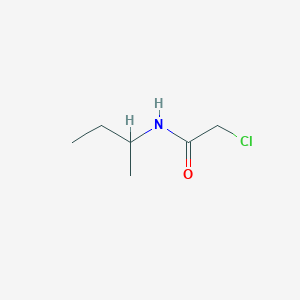

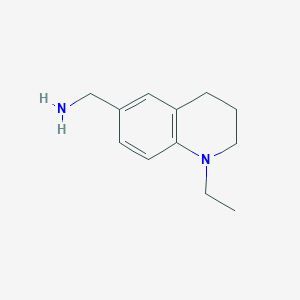
![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1305552.png)
![2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1305556.png)
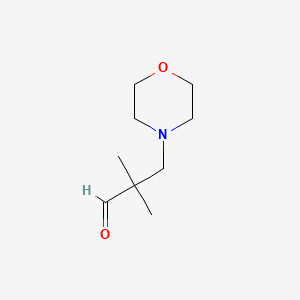
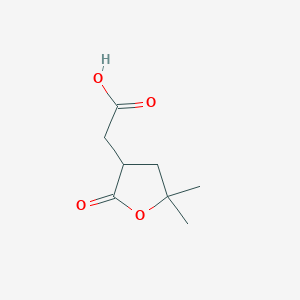
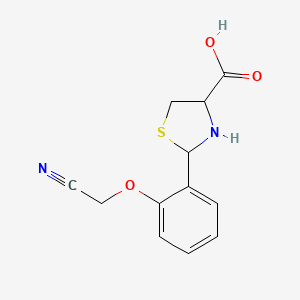
![Methyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B1305571.png)
![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/structure/B1305573.png)



